[3-(Azocan-1-ylmethyl)phenyl]methanamine
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Overview
Description
[3-(Azocan-1-ylmethyl)phenyl]methanamine: is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Azocan-1-ylmethyl)phenyl]methanamine typically involves the reaction of azocane with a benzyl halide derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Azocan-1-ylmethyl)phenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines .
Scientific Research Applications
Chemistry: In chemistry, [3-(Azocan-1-ylmethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and kinetics .
Biology: In biological research, this compound is used in proteomics to study protein interactions and functions. It can be tagged with fluorescent markers to visualize protein localization and dynamics within cells .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [3-(Azocan-1-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- [3-(Piperidin-1-ylmethyl)phenyl]methanamine
- [3-(Morpholin-1-ylmethyl)phenyl]methanamine
- [3-(Pyrrolidin-1-ylmethyl)phenyl]methanamine
Uniqueness: Compared to similar compounds, [3-(Azocan-1-ylmethyl)phenyl]methanamine has a unique azocane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
[3-(azocan-1-ylmethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c16-12-14-7-6-8-15(11-14)13-17-9-4-2-1-3-5-10-17/h6-8,11H,1-5,9-10,12-13,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPCPNZNRIYZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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